![molecular formula C25H28FN5O2 B2578362 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone CAS No. 1190020-24-6](/img/structure/B2578362.png)
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone
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Description
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28FN5O2 and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and characterized, highlighting a simple and efficient method yielding good results. These derivatives demonstrate the compound's utility in creating complex molecules with potential biological activities (Bhat et al., 2018).
Structural Exploration and Hirshfeld Surface Analysis : A novel bioactive heterocycle with morpholine moiety was prepared, showcasing the compound's role in antiproliferative activity studies and its structural characterization through various analytical techniques (Prasad et al., 2018).
Antimycobacterial Activity of Synthesized Compounds : The study synthesized fluorinated benzothiazolo imidazole compounds, demonstrating the compound's utility in generating derivatives with promising antimicrobial activity (Sathe et al., 2011).
Pharmacological Studies
σ1 Receptor Antagonist for Pain Management : A new series of pyrazoles was synthesized, identifying a clinical candidate for treating pain. This study emphasizes the compound's importance in developing new therapeutic agents (Díaz et al., 2020).
Neuroprotective Activities of Edaravone Derivatives : The design and synthesis of edaravone derivatives, including a benzylpiperazine moiety, showed potential neuroprotective activities, suggesting the compound's relevance in developing treatments for cerebral ischemic stroke (Gao et al., 2022).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c26-22-8-4-5-9-23(22)28-10-12-29(13-11-28)24(32)19-31-18-21(20-6-2-1-3-7-20)25(27-31)30-14-16-33-17-15-30/h1-9,18H,10-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWVBFCYKHBCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone |
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